
2-(Difluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)naphthalene is an organic compound with the molecular formula C11H8F2. It is a derivative of naphthalene, where a difluoromethyl group (CF2H) is attached to the second carbon of the naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like ClCF2H (chlorodifluoromethane) in the presence of suitable catalysts to achieve high yields and purity .
化学反应分析
Types of Reactions: 2-(Difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products:
Oxidation: Difluoromethyl-substituted naphthoquinones.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
2-(Difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(Difluoromethyl)naphthalene involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it useful in drug design, as it can improve the pharmacokinetic properties of pharmaceuticals. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity to biological targets .
相似化合物的比较
2-(Trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group (CF3) instead of a difluoromethyl group.
2-Methylnaphthalene: Contains a methyl group (CH3) instead of a difluoromethyl group.
2-(Chloromethyl)naphthalene: Contains a chloromethyl group (CH2Cl) instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in pharmaceuticals and materials science .
属性
IUPAC Name |
2-(difluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIWWNNFYJULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
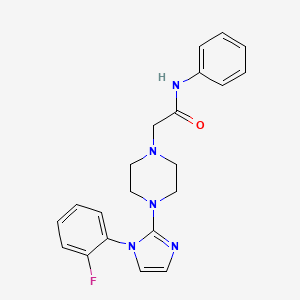
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
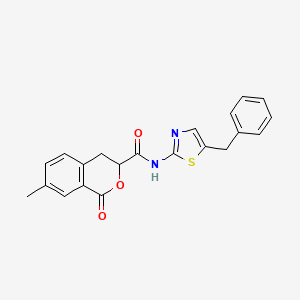
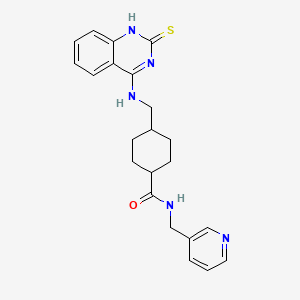
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)
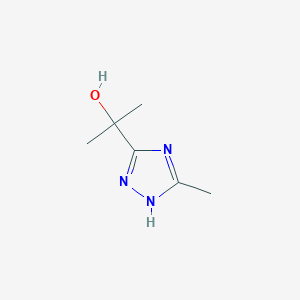
![5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)
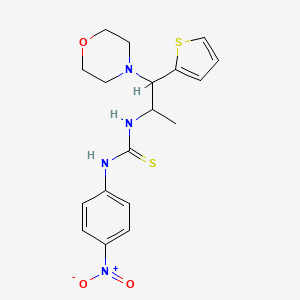
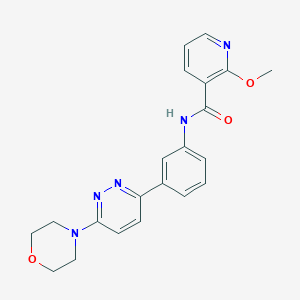
methylamine hydrochloride](/img/structure/B2912340.png)
